

Spectroscopic Profile of 4,5-Dimethylisoxazole-3-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name:	4,5-Dimethylisoxazole-3-carboxylic acid
Cat. No.:	B026824

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4,5-Dimethylisoxazole-3-carboxylic acid** (CAS No. 100047-61-8, Molecular Formula: C₆H₇NO₃). Due to the limited availability of experimental spectra in public databases, this document presents high-quality predicted spectroscopic data for ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS). Additionally, generalized experimental protocols for acquiring such data are detailed to guide researchers in their laboratory work.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4,5-Dimethylisoxazole-3-carboxylic acid**. This data is computationally generated and serves as a reliable reference for the identification and characterization of the compound.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Assignment
~10-13	Singlet (broad)	-COOH
~2.3	Singlet	-CH ₃ (at C4)
~2.1	Singlet	-CH ₃ (at C5)

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration.

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (ppm)	Assignment
~165	-COOH
~160	C3
~158	C5
~115	C4
~11	-CH ₃ (at C4)
~9	-CH ₃ (at C5)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Functional Group Assignment
2500-3300	O-H stretch (carboxylic acid, broad)
~1700	C=O stretch (carboxylic acid)
~1600	C=N stretch (isoxazole ring)
~1450	C-H bend (methyl groups)
~1300	C-O stretch (carboxylic acid)

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Interpretation
141.04	[M] ⁺ (Molecular Ion)
124.04	[M - OH] ⁺
96.04	[M - COOH] ⁺

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Dissolve 5-10 mg of **4,5-Dimethylisoxazole-3-carboxylic acid** in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Transfer the solution to a 5 mm NMR tube.

2. ^1H NMR Spectroscopy:

- Acquire the spectrum on a 300, 400, or 500 MHz NMR spectrometer.
- Set the spectral width to cover the expected range of proton signals (typically 0-15 ppm).
- Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
- Process the data with appropriate Fourier transformation, phasing, and baseline correction.

3. ^{13}C NMR Spectroscopy:

- Acquire the spectrum on the same NMR spectrometer.
- Use a proton-decoupled pulse sequence.
- Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).
- A larger number of scans will be required compared to ^1H NMR to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid **4,5-Dimethylisoxazole-3-carboxylic acid** directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.

2. Data Acquisition:

- Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Typically, the spectrum is recorded over the range of 4000-400 cm^{-1} .
- Co-add a number of scans (e.g., 16-32) to improve the signal-to-noise ratio.
- A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

1. Sample Preparation:

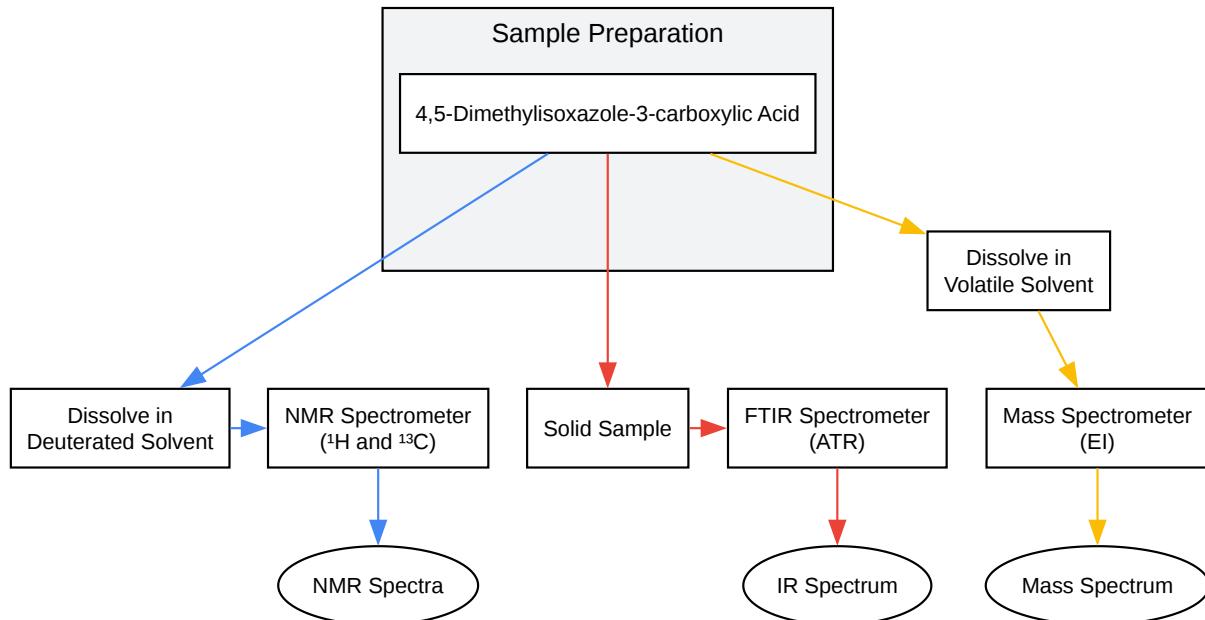
- Prepare a dilute solution of **4,5-Dimethylisoxazole-3-carboxylic acid** in a suitable volatile solvent (e.g., methanol, acetonitrile).

2. Data Acquisition (Electron Ionization - EI):

- Introduce the sample into the mass spectrometer, often via a direct insertion probe or gas chromatography inlet.
- Ionize the sample using a standard electron energy of 70 eV.
- Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 30-200).

Visualizations

Experimental Workflow for Spectroscopic Analysis



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